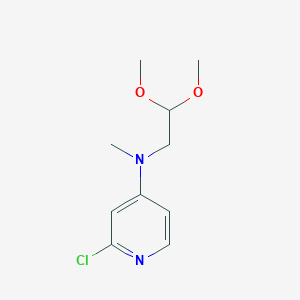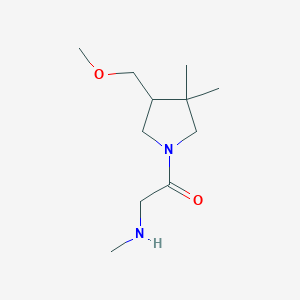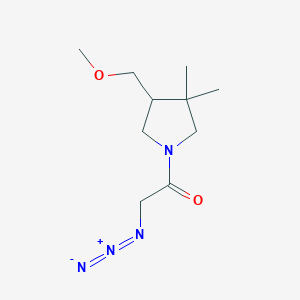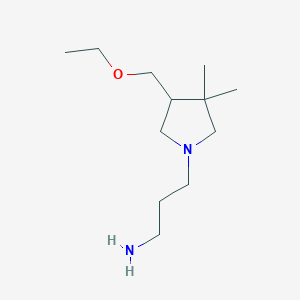
2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine
Vue d'ensemble
Description
2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine, also known as 2-chloro-N-methyl-4-pyridinamine, is an organic compound consisting of a cyclic amine group and a chloro group. It is a colorless solid that is soluble in water and other organic solvents. It has a variety of applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Synthetic Methodologies and Structural Properties
Research in organic chemistry often explores the synthesis and structural characterization of novel compounds for various applications, including material science, drug development, and understanding fundamental chemical processes. For example, the study by Issac and Tierney (1996) on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlights the importance of understanding the reaction mechanisms and potential applications of synthesized compounds Issac & Tierney, 1996. While not directly related to 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine, this research underscores the broader scientific interest in developing new synthetic routes and understanding the properties of chemically novel entities.
Potential Biological Interactions
The study of chemical compounds often extends to their biological interactions, especially for those with potential therapeutic or toxicological implications. For instance, the research on the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes reviews the importance of understanding how certain compounds, including amines, degrade under various conditions, which is crucial for environmental safety and potential drug development Bhat & Gogate, 2021. Although 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine is not mentioned, the principles of chemical reactivity and degradation pathways are relevant to a wide range of compounds, including those under investigation for scientific research applications.
Propriétés
IUPAC Name |
2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-13(7-10(14-2)15-3)8-4-5-12-9(11)6-8/h4-6,10H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPIOEXDJLRLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1481341.png)
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1481342.png)




![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481351.png)

